4-Chlorobenzenaminium chloride
Overview
Description
4-Chlorobenzenaminium chloride is a useful research compound. Its molecular formula is C6H7Cl2N and its molecular weight is 164.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Decomposition of Pollutants : Activated carbons modified with chemical pretreatments have been shown to catalytically decompose hydrogen peroxide and 4-chlorophenol, a related compound to 4-Chlorobenzenaminium chloride. This process is useful in environmental remediation and water treatment to remove pollutants from wastewater (Huang et al., 2003).
Electrochemical Degradation in Wastewater Treatment : A study exploring the electrochemical degradation of 4-chlorophenol, which shares similarities with this compound, at a Ti/RuO2-IrO2 anode in chloride-rich wastewater, revealed effective degradation under various operational parameters. This method could be a promising approach for the removal of similar chlorinated compounds from industrial wastewaters (De Coster et al., 2017).
Non-Thermal Plasma for Degradation : Non-thermal plasma (NTP) has been utilized for the degradation of 4-chlorophenol, indicating potential applications for the degradation of similar compounds like this compound. This method, especially when used with catalysts like hydrogen peroxide and iron, shows efficient removal of pollutants from water (Marković et al., 2015).
Photoelectrochemical Sensing : A photoelectrochemical sensor based on a BiPO4 nanocrystal and a BiOCl nanosheet heterojunction was designed for detecting 4-Chlorophenol. This approach could be adapted for sensing related compounds such as this compound, providing a sensitive and selective method for monitoring their presence in environmental samples (Yan et al., 2019).
Advanced Oxidation Processes : Advanced oxidation processes (AOPs) have been investigated for the degradation and mineralization of 4-chlorophenol. These processes, including UV and organic oxidants combinations, are effective for the removal and mineralization of this type of compound, which could extend to this compound in industrial wastewater treatment (Sharma et al., 2010).
Properties
IUPAC Name |
(4-chlorophenyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJBQSJDQZLCSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[NH3+])Cl.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20265-96-7 | |
Record name | 4-Chloroaniline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20265-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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